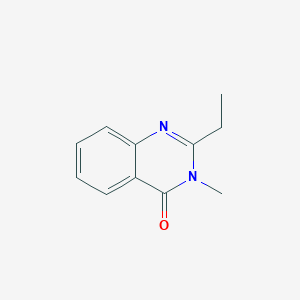

2-ethyl-3-methyl-4(3H)-quinazolinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58718-53-9 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-ethyl-3-methylquinazolin-4-one |

InChI |

InChI=1S/C11H12N2O/c1-3-10-12-9-7-5-4-6-8(9)11(14)13(10)2/h4-7H,3H2,1-2H3 |

InChI Key |

QCKGJLGHIVZYGZ-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C |

Other CAS No. |

58718-53-9 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Ethyl 3 Methyl 4 3h Quinazolinone and Its Analogs

Established Synthetic Pathways for 4(3H)-Quinazolinones

The synthesis of the 4(3H)-quinazolinone ring system is a well-documented area of research, with several reliable methods being established over the years. These pathways often begin with simple, commercially available precursors and proceed through key cyclization reactions.

Condensation Reactions Utilizing Anthranilic Acid Derivatives

One of the most fundamental and widely used methods for constructing the 4(3H)-quinazolinone skeleton involves the condensation of anthranilic acid or its derivatives. nih.govnih.gov This approach typically involves two key steps: N-acylation followed by cyclization with an amine.

The process often starts with the acylation of anthranilic acid with an appropriate acyl chloride or anhydride (B1165640). semanticscholar.orgnih.gov For the synthesis of 2-ethyl-3-methyl-4(3H)-quinazolinone, this would involve reacting anthranilic acid with propionyl chloride or propionic anhydride to form N-propionylanthranilic acid. This intermediate is then cyclized, often by heating with a dehydrating agent like acetic anhydride, to form a benzoxazinone (B8607429) intermediate. semanticscholar.orgnih.gov The subsequent reaction of this intermediate with a primary amine, in this case, methylamine, leads to the opening of the oxazinone ring and subsequent recyclization to yield the desired 3-substituted-4(3H)-quinazolinone. tandfonline.com

Various derivatives of anthranilic acid, such as 5-bromo or 5-nitro-substituted versions, can be used to generate a library of substituted quinazolinones. nih.govmui.ac.ir The choice of solvent can influence reaction outcomes, with dimethylformamide (DMF) sometimes providing higher yields compared to ethanol. nih.govmui.ac.ir

Table 1: Examples of Quinazolinone Synthesis from Anthranilic Acid Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-Bromoanthranilic acid | 1. 4-Chloro-butyryl chloride 2. Acetic anhydride 3. Hydrazine (B178648) hydrate | 7-Bromo-2,3-dihydropyrimido[2,1-b]quinazolin-10(1H)-one | nih.gov |

| 5-Nitroanthranilic acid | 1. 3-Chloro-propionyl chloride 2. Acetic anhydride 3. Hydrazine hydrate | 7-Nitro-2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one | nih.gov |

Strategies Involving 2-Alkyl-4H-benzo[d]scispace.comacs.orgoxazin-4-one Intermediates

A common and efficient strategy for synthesizing 2,3-disubstituted 4(3H)-quinazolinones relies on the use of 2-alkyl-4H-benzo[d] scispace.comacs.orgoxazin-4-one intermediates. tandfonline.com These benzoxazinones are typically prepared by the cyclization of N-acylated anthranilic acids, which are formed by reacting anthranilic acid with an acid anhydride. nih.govnih.gov For instance, reacting anthranilic acid with acetic anhydride yields 2-methyl-4H-3,1-benzoxazin-4-one. nih.govresearchgate.net To synthesize the 2-ethyl analogue, propionic anhydride would be used instead.

Once the benzoxazinone intermediate is formed, it serves as a versatile precursor. nih.gov It can be readily converted to the corresponding 4(3H)-quinazolinone by reacting it with a primary amine. tandfonline.comderpharmachemica.com The amine attacks the carbonyl carbon, leading to the opening of the oxazinone ring, followed by dehydration and cyclization to form the pyrimidinone ring of the quinazolinone. nih.gov For the synthesis of this compound, 2-ethyl-4H-benzo[d] scispace.comacs.orgoxazin-4-one would be treated with methylamine. This method is highly effective for producing a wide array of 2,3-disubstituted quinazolinones by varying the acylating agent and the amine. nih.govgsconlinepress.com

Table 2: Synthesis via Benzoxazinone Intermediates

| Benzoxazinone Intermediate | Amine | Product | Reference |

|---|---|---|---|

| 2-Methyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | nih.govderpharmachemica.com |

| 2-(1-Bromopropyl)-1,3-benzoxazin-4-one | Various amines | 2-(1-Bromopropyl)-3-substituted-4(3H)-quinazolinones | nih.gov |

Microwave-Assisted Organic Synthesis Protocols for Enhanced Efficiency

To improve the efficiency of quinazolinone synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. nih.gov This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. scispace.com Many syntheses that would typically require several hours of reflux can be completed in just a few minutes under microwave irradiation. scispace.com

Microwave-assisted protocols have been successfully applied to the condensation of anthranilamide with various aldehydes and ketones, catalyzed by Lewis acids like antimony(III) trichloride, often under solvent-free conditions. scispace.com This green chemistry approach minimizes waste and avoids the use of toxic organic solvents. scispace.com Similarly, the reaction of anthranilic acid with amides (the Niementowski synthesis) can be efficiently promoted by microwave irradiation, sometimes using solid supports like clay catalysts. nih.govijarsct.co.in Palladium-catalyzed, four-component carbonylative coupling reactions to produce 4(3H)-quinazolinones have also been optimized using microwave heating, demonstrating the broad applicability of this technology. acs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conditions | Yield | Time | Reference |

|---|---|---|---|---|

| Anthranilamide + Benzaldehyde (B42025) | Heat, SbCl₃ | 72% | - | scispace.com |

| Anthranilamide + Benzaldehyde | MW (200W), SbCl₃, solvent-free | 94% | 3-5 min | scispace.com |

| o-Iodoaniline + Aniline + TMOF + CO | MW (125°C), Pd/CβCAT | Good to Excellent | 60 min | acs.org |

One-Pot Multicomponent Reaction Approaches to Quinazolinone Formation

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like quinazolinones from simple precursors in a single step. frontiersin.org These reactions are atom-economical and reduce the need for purification of intermediates, saving time and resources.

A common MCR for 3-substituted quinazolin-4(3H)-ones involves the condensation of anthranilic acid, an orthoester, and a primary amine. researchgate.net This three-component reaction can be catalyzed by various catalysts, including Brønsted acidic ionic liquids or simply conducted under solvent-free conditions. researchgate.net Another approach involves the three-component condensation of isatoic anhydride, an amine, and an aldehyde in the presence of iodine to yield 2,3-disubstituted 4(3H)-quinazolinones. researchgate.net Facile methods have also been developed for the one-pot synthesis of quinazolinones via in situ amine generation using ammonia, mediated by copper. rsc.org These MCRs provide a powerful and versatile platform for rapidly generating libraries of quinazolinone derivatives. acs.orgbohrium.com

Targeted Functionalization and Derivatization Strategies

Beyond the initial synthesis of the quinazolinone core, significant research has focused on the targeted modification of the heterocyclic ring to produce analogs with diverse properties. The C-2 position is a particularly common site for such functionalization.

Substitutions and Modifications at the C-2 Position of the Quinazolinone Ring

The C-2 position of the 4(3H)-quinazolinone ring is a key site for introducing structural diversity. A variety of synthetic strategies have been developed to install or modify substituents at this position.

One common method involves starting with a 2-methylquinazolinone, which can be synthesized from anthranilic acid and acetic anhydride. mdpi.com The methyl group at the C-2 position is sufficiently reactive to undergo further transformations. For example, it can be brominated using N-bromosuccinimide (NBS) to form a 2-(dibromomethyl) derivative. This di-bromo intermediate then serves as a versatile electrophile for substitution with various nucleophiles, such as heterocyclic amines (imidazole, triazole, thiazole), to generate a range of new C-2 substituted analogs. mdpi.com

Another strategy involves the condensation of 3-amino-2-substituted-quinazolin-4(3H)-ones with various aldehydes. nih.gov For instance, 3-amino-2-methylquinazolin-4(3H)-one can be reacted with different benzaldehyde derivatives to introduce arylideneamino groups linked to the C-2 methyl substituent. nih.gov Furthermore, direct C-H activation using transition-metal catalysis has emerged as a modern technique to introduce alkyl groups at the C-2 position. nih.gov Other approaches include the reaction of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with alkyl halides, which allows for the introduction of various thioether linkages at the C-2 position. hilarispublisher.comnih.gov These diverse methods highlight the synthetic flexibility available for modifying the C-2 position and creating a wide array of quinazolinone derivatives. nih.gov

Table 4: Methods for C-2 Position Modification

| Starting Material | Reagents/Method | C-2 Modification | Reference |

|---|---|---|---|

| 2-Methyl-3-aryl-4(3H)-quinazolinone | N-Bromosuccinimide (NBS), then a heterocycle (e.g., imidazole) | Forms a 2-(heterocyclic-methyl) substituent | mdpi.com |

| 2-Chloroquinazolines | Nucleophilic substitution (e.g., with sulfinates) | Introduction of sulfonyl groups | nih.gov |

| 3-Allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone | Alkyl α-chloroacetates | Introduction of a -S-CH₂-COOR group | hilarispublisher.com |

Introduction of Diverse Moieties at the N-3 Position of the Quinazolinone Ring

The N-3 position of the quinazolinone ring is a critical site for introducing structural diversity, which can significantly influence the molecule's biological properties. nih.gov A common strategy for synthesizing 3-substituted-2-methyl-quinazolin-4(3H)-ones involves a two-step process. tandfonline.com Initially, anthranilic acid is cyclized with acetic anhydride to form a benzoxazinone intermediate. This intermediate is then reacted with various amines to yield the desired N-3 substituted quinazolinone derivatives. tandfonline.com This method provides a versatile platform for incorporating a wide range of functionalities at the N-3 position.

Another approach involves the one-pot, one-step reaction of anthranilic acid, an appropriate amine, and an orthoester in a microwave reactor to produce 3-substituted-quinazolin-4(3H)-ones. tandfonline.com Furthermore, the synthesis of 2,3-dialkyl-substituted quinazolinones can be achieved from N-arylamides and isocyanates through a process involving chemoselective activation of the secondary amide with Tf₂O/2-Br-Pyr, followed by the addition of the isocyanate and subsequent cyclization. organic-chemistry.org

Derivatization of the Benzene (B151609) Ring (e.g., C-6, C-8 positions)

Modification of the benzene portion of the quinazolinone core, particularly at the C-6 and C-8 positions, is another key strategy for analog development. nih.gov For instance, a facile and rapid synthesis of 6-substituted quinazolino[4,3-b]quinazolin-8-ones has been achieved through a two-step condensation starting from isatoic anhydride. researchgate.netresearchgate.net The initial product, 2-(o-aminophenyl)-4(3H)-quinazolinone, is then condensed with ortho-esters under solvent-free microwave irradiation to yield the final C-6 substituted products. researchgate.netresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Initiatives

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. The synthesis of quinazolinones has benefited from these advancements, with techniques like lithiation for regioselective functionalization and the use of green solvents becoming more prevalent.

Application of Lithiation Chemistry for Regioselective Functionalization

Lithiation has proven to be a powerful tool for the regioselective functionalization of the quinazolinone scaffold. Directed lithiation of 3H-quinazolin-4-one derivatives bearing a directing metalating group at the 3-position can be achieved using hindered lithium reagents like lithium diisopropylamide (LDA) at low temperatures. cardiff.ac.uk For example, 3-amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated at the N-3 amino group and the 2-methyl group using n-butyllithium. nih.govacs.org The resulting dianion can then react with various electrophiles to introduce substituents specifically at the 2-position. nih.govacs.org Similarly, the 2-ethyl and 2-propyl analogs can be doubly lithiated with LDA, allowing for subsequent reactions with a range of electrophiles. nih.govacs.org A noteworthy observation is the high diastereoselectivity achieved in the reactions of the dianion of the 2-ethyl compound with prochiral ketones. nih.gov Furthermore, a regioselective ortho-lithiation directed by the quinazolinone moiety on an adjacent quinoline (B57606) ring has been successfully employed as a key step in the synthesis of the natural products luotonin A, B, and E. nih.gov

Utilization of Deep Eutectic Solvents in Quinazolinone Synthesis

In the realm of green chemistry, deep eutectic solvents (DESs) have emerged as promising alternatives to traditional volatile organic solvents. nih.govroyalsocietypublishing.orgrsc.org These solvents, typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, have low toxicity, and possess high solvation capacity. nih.govroyalsocietypublishing.org A greener protocol for synthesizing substituted quinazolinones has been developed using a DES-mediated cyclization of anthranilic acid with various aldehydes, resulting in good to excellent yields. rsc.org This approach has been successfully applied to the synthesis of various quinazolinone-containing natural products and drugs. rsc.org For instance, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized in a two-step reaction using a choline (B1196258) chloride:urea (B33335) DES. tandfonline.com

Spectroscopic and Structural Characterization of Novel Quinazolinone Compounds

The unambiguous determination of the structure of newly synthesized quinazolinone derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Both ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structures of novel quinazolinone compounds. doaj.orgdergipark.org.trresearchgate.net The chemical shifts and coupling patterns in the ¹H NMR spectrum provide information about the protons' chemical environment and their spatial relationships. For instance, in 2-substituted quinazolin-4(3H)-ones, a characteristic singlet for the NH proton of the amide is typically observed between 12.91 and 11.70 ppm. acs.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The characteristic signal for the amide carbonyl carbon in 2-substituted quinazolin-4(3H)-ones is typically found in the range of 161.19 to 163.87 ppm. acs.org The specific chemical shifts of other carbon atoms depend on the substitution pattern of the molecule. acs.orgjst.vn The structures of newly synthesized compounds are definitively confirmed through the combined analysis of ¹H and ¹³C NMR data. acs.orgresearchgate.netresearchgate.net

Table 1: Representative ¹H NMR Data for Substituted Quinazolinones

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-Cyclopropyl-6-iodo-3-methylquinazolin-4(3H)-one | DMSO-d6 | 7.87 (d, J = 3.0 Hz, 1H), 7.52-7.50 (d, J = 9.0 Hz, 1H), 7.29-7.27 (d, J = 3.0 Hz, 9.0 Hz, 1H), 2.96 (m, 1H), 2.71 (s, 3H, CH3), 1.33 (m, 2H), 0.95 (m, 2H) jst.vn |

| 3-(2-Hydroxyphenyl)-2-methylquinazolin-4(3H)-one | DMSO-d6 | 10.31 (brs, 1H, OH), 7.52-7.48 (m, 2H), 7.38 (d, J = 2.5 Hz, 1H), 7.35 (dd, J = 1.5 Hz, 7.5 Hz, 1H), 7.29 (dd, J = 2.5 Hz, 8.50 Hz, 1H), 7.25 (d, J = 8.50 Hz, 1H), 7.11 (t, J = 7.5 Hz, 1H), 3.76 (s, 3H), 2.04 (s, 3H) jst.vn |

| 6-Bromo-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one | CD3OD | 7.59 (d, J = 9.0 Hz, 1H), 7.52-7.49 (m, 2H), 7.35 (dd, J = 3.0 Hz, 9.0 Hz, 1H), 7.13 (dd, J = 6.0 Hz, 8.5 Hz, 1H), 6.98 (t, J = 7.0 Hz, 1H), 6.94 (d, J = 8.5 Hz,1H), 3.87 (s, 3H, OCH3), 2.25 (s, 3H, CH3) jst.vn |

| 3-Phenyl-2-methylquinazolin-4(3H)-one | DMSO-d6 | 7.73-7.71 (m, 1H), 7.61-7.57 (m, 3H), 7.55- 7.52 (m, 2H), 7.38 (dd, J = 2.5 Hz, 8.5 Hz, 1H), 2.16 (s, 3H, CH3) jst.vn |

Table 2: Representative ¹³C NMR Data for Substituted Quinazolinones

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-Cyclopropyl-6-iodo-3-methylquinazolin-4(3H)-one | DMSO-d6 | 163.44, 155.25, 153.75, 141.17, 128.18, 124.03, 121.78, 110.18, 27.79, 23.14, 10.40 jst.vn |

| 3-(2-Hydroxyphenyl)-2-methylquinazolin-4(3H)-one | DMSO-d6 | 160.62, 155.83, 154.22, 151.28, 140.55, 130.58, 129.59, 128.22, 126.13, 123.89, 121.22, 120.95, 112.44, 109.13, 55.71, 22.72 jst.vn |

| 6-Bromo-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one | CD3OD | 162.7, 162.5, 157.9, 153.5, 142.0, 140.2, 131.7, 128.9, 125.6, 122.7, 121.4, 116.3, 115.0, 110.6, 56.1, 23.5 jst.vn |

| 3-Phenyl-2-methylquinazolin-4(3H)-one | DMSO-d6 | 163.00, 158.15, 152.75, 141.97, 136.60, 133.49, 132.35, 131.71, 129.84, 129.13, 125.79, 122.47, 110.65, 22.98 jst.vn |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its analogs, IR spectra provide characteristic absorption bands that confirm the presence of key structural motifs.

The quinazolinone core itself gives rise to several distinct peaks. The carbonyl group (C=O) of the 4(3H)-quinazolinone ring typically exhibits a strong absorption band in the range of 1700-1644 cm⁻¹. nih.govsapub.org For instance, in some 2,3-disubstituted-4(3H)-quinazolinone derivatives, the C=O stretch is observed around 1684 cm⁻¹, while an amide C=O in a substituent can appear at 1657 cm⁻¹. sapub.org Another key feature is the C=N stretching vibration of the pyrimidine (B1678525) ring, which is generally found in the region of 1630-1582 cm⁻¹. researchgate.net

The substituents on the quinazolinone ring also produce characteristic IR signals. The C-H stretching vibrations of the ethyl and methyl groups are expected in the 2958 cm⁻¹ region. researchgate.net Aromatic C-H stretching from the benzene ring portion of the quinazolinone structure typically appears around 3120-3060 cm⁻¹. researchgate.netderpharmachemica.com

The analysis of these vibrational frequencies allows for the unequivocal identification of the functional groups within the molecule, confirming the successful synthesis and purity of this compound and its derivatives.

Table 1: Characteristic IR Absorption Bands for this compound and Analogs

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=O (Quinazolinone) | 1700-1644 | nih.govsapub.org |

| C=N (Pyrimidine ring) | 1630-1582 | researchgate.net |

| C-H (Aliphatic) | ~2958 | researchgate.net |

| C-H (Aromatic) | 3120-3060 | researchgate.netderpharmachemica.com |

| N-H (if present) | 3340-3172 | sapub.orgpjsir.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation patterns of organic compounds. For this compound, with a molecular formula of C₁₁H₁₂N₂O, the expected molecular weight is approximately 188.23 g/mol . nist.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 188, confirming the compound's identity.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For quinazolinone derivatives, fragmentation often involves the cleavage of substituent groups and the breakdown of the heterocyclic ring system. For example, in the mass spectrum of a related compound, 2-ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one, the molecular ion peak was observed at m/z 335. nih.gov Prominent fragment ions were seen at m/z 216, 189, 173, 119, and 91, corresponding to various cleavage pathways of the molecule. nih.gov

In the case of this compound, expected fragmentation could include the loss of the ethyl group (M-29) or the methyl group (M-15). Further fragmentation of the quinazolinone ring would lead to characteristic smaller ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition. researchgate.netresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 188.09496 | Molecular Ion |

| [M-CH₃]⁺ | 173.07141 | Loss of methyl group |

X-ray Crystallography for Precise Molecular Geometry Elucidation

Studies on compounds like 2-ethyl-3-[(R)-2-phenylbutanamido]quinazolin-4(3H)-one monohydrate show that the quinazoline (B50416) ring system is essentially planar. nih.govresearchgate.net The bond lengths and angles within this ring system are consistent with those observed in other quinazolinone derivatives. nih.govtandfonline.com For example, in one analog, the C-C bond lengths in the benzene portion of the ring system range from 1.376(4) to 1.409(4) Å, while the C-N bonds in the pyrimidine ring are around 1.381(4) Å. researchgate.net The C=O bond length is typically found to be in the range of what is expected for a ketone.

The substituents at positions 2 and 3 will have specific orientations relative to the quinazolinone ring. The ethyl group at C2 and the methyl group at N3 will adopt conformations that minimize steric hindrance. X-ray crystallographic data would precisely define the torsion angles describing the orientation of these groups. Furthermore, intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the packing of molecules in the crystal lattice, can be identified and characterized. nih.govtandfonline.comnih.gov

Table 3: Representative Bond Lengths and Angles in Quinazolinone Analogs from X-ray Crystallography

| Bond/Angle | Typical Value | Reference |

|---|---|---|

| C-C (aromatic) | 1.37-1.41 Å | researchgate.net |

| C-N (pyrimidine) | ~1.38 Å | researchgate.net |

| C=O | ~1.23 Å | |

| C-N-C (angle) | ~118° | researchgate.net |

Exploration of Biological Activities of 2 Ethyl 3 Methyl 4 3h Quinazolinone Analogs in in Vitro and Preclinical Models

Investigation of Anticancer and Antitumor Potential

Quinazolin-4(3H)-one derivatives have been extensively studied as potential anticancer agents. nih.gov Their mechanism of action often involves interfering with critical cellular processes that lead to the proliferation and survival of cancer cells. nih.gov

The cytotoxic potential of 2,3-disubstituted quinazolin-4(3H)-one analogs has been evaluated against a panel of human cancer cell lines. These studies are fundamental in identifying compounds with potent anticancer activity.

A series of quinazolin-4(3H)-one derivatives demonstrated significant cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov For instance, certain quinazolin-4(3H)-one hydrazides exhibited IC₅₀ values ranging from 0.20 to 0.84 µM against MCF-7 cells, which was considerably more potent than the reference drug lapatinib (IC₅₀ = 5.90 µM). nih.gov Against the A2780 cell line, these compounds were also found to be 4 to 87 times more cytotoxic than lapatinib. tandfonline.com

Similarly, other research has shown the effectiveness of quinazolinone-thiazole hybrids against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. One of the most active compounds, A3, showed IC₅₀ values of 10 µM against both PC3 and MCF-7 cells, and 12 µM against HT-29 cells.

Further studies on 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives also revealed potent cytotoxic activity against MCF-7, HeLa (cervix carcinoma), HepG2 (liver cancer), and HCT-8 (colon cancer) cell lines, with some compounds showing broader and better activity than the standard drug Doxorubicin. researchgate.net Broad-spectrum cytotoxicity has also been observed for 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones against a wide panel of human cancer cell lines including HT29 (colon), MCF-7 (breast), and A2780 (ovarian). nih.govnih.gov

Table 1: Cytotoxicity of Quinazolin-4(3H)-one Analogs Against Various Cancer Cell Lines (IC₅₀ in µM)

| Compound Series | MCF-7 (Breast) | A2780 (Ovarian) | HT-29 (Colon) | HepG2 (Liver) | Reference |

| Quinazolin-4(3H)-one hydrazides (3a-j) | 0.20 - 0.84 | 0.14 - 3.00 | - | - | nih.gov |

| Quinazolin-4(3H)-one esters (2a-j) | 0.73 - 3.79 | 0.49 - 2.98 | - | - | nih.gov |

| Lapatinib (Control) | 5.90 | 12.11 | - | - | nih.gov |

| Quinazolinone-thiazole hybrid (A3) | 10 | - | 12 | - | |

| Quinazolinone-urea hybrid (5p) | 7.99 | - | - | 9.72 | dovepress.com |

| Quinazolinone-urea hybrid (5d) | - | - | 6.09 | 2.39 | dovepress.com |

| Sorafenib (Control) | - | - | - | 9.18 | dovepress.com |

The antiproliferative activity of quinazolinone analogs is a key indicator of their potential as anticancer agents. Research has demonstrated that these compounds can significantly inhibit the growth of various tumor cell lines.

For example, a series of novel 2-substituted quinazolines was evaluated for antiproliferative activity against nine different cancer cell lines, with some phenyl-substituted compounds demonstrating moderate inhibitory effects on cell growth in the low micromolar range. nih.gov Another study found that certain 2,3-disubstituted quinazolin-4(3H)-ones exhibited significant growth inhibition against cell lines from the central nervous system (SNB-19), melanoma (MDA-MB-435), and non-small cell lung cancer (HOP-62), with growth inhibition percentages ranging from 81.98% to 96.45%. nih.gov

Understanding the mechanism by which quinazolinone analogs induce cancer cell death is crucial for their development as therapeutic agents. Studies have shown that these compounds can trigger programmed cell death (apoptosis) and cause cell cycle arrest.

Several analogs have been shown to induce G₂/M phase cell cycle arrest, which is indicative of an inhibitory effect on tubulin polymerization. nih.govrsc.org For instance, compound 39, a 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one, induced a G₂+M cell cycle arrest effect equivalent to that of the known tubulin inhibitor nocodazole. rsc.org

Other derivatives have been found to arrest the cell cycle at the G1 or S phases. nih.gov A potent quinazolin-4-one derivative, compound 36, was shown to arrest cell growth at the G2/M phase in HepG2 cells and induce apoptosis. researchgate.net Similarly, compound 5p, a quinazolinone bearing a urea (B33335) functionality, caused apoptosis in MCF-7 cells and induced a G1/S cell cycle arrest. dovepress.com The induction of apoptosis is a common mechanism, and many quinazolinone derivatives have been shown to trigger this process in various cancer cell lines, making it a vital aspect of their antitumor activity. nih.govnih.gov

A primary mechanism through which quinazolinone analogs exert their anticancer effects is by inhibiting key enzymes involved in cancer cell signaling, particularly tyrosine kinases. nih.gov The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are critical targets in cancer therapy, and many quinazolinone derivatives have been designed as potent inhibitors of these enzymes. tandfonline.com

Further research has identified other quinazolinone analogs as potent inhibitors of these kinases. For example, a quinazolin-4(3H)-one bearing a urea functionality (compound 5p) was identified as a highly effective VEGFR-2 inhibitor with an IC₅₀ of 0.117 µM, close to that of sorafenib (0.069 µM). dovepress.com Another study highlighted an ortho-chloro-benzylideneamino derivative (6b ) as a potent CDK2 inhibitor with an IC₅₀ of 0.67 µM, which is comparable to the reference inhibitor Roscovitine (IC₅₀ = 0.64 µM). nih.gov

Table 2: Inhibition of Key Oncogenic Enzymes by Quinazolin-4(3H)-one Analogs (IC₅₀ in µM)

| Compound | CDK2 | HER2 | EGFR | VEGFR-2 | Reference |

| 2h | 0.215 | 0.138 | 0.102 | - | nih.gov |

| 2i | 0.173 | 0.128 | 0.097 | 0.257 | nih.gov |

| 3g | 0.203 | 0.112 | - | 0.294 | nih.gov |

| 3i | 0.177 | 0.079 | 0.181 | - | nih.gov |

| 6b | 0.67 | - | - | - | nih.gov |

| 5p | - | - | - | 0.117 | dovepress.com |

| Imatinib (Control) | 0.131 | - | - | - | nih.gov |

| Lapatinib (Control) | - | 0.078 | - | - | nih.gov |

| Erlotinib (Control) | - | - | 0.056 | - | nih.gov |

| Sorafenib (Control) | - | - | - | 0.091 | tandfonline.com |

| Roscovitine (Control) | 0.64 | - | - | - | nih.gov |

Beyond tyrosine kinases, the therapeutic potential of quinazolinone analogs extends to other important biological targets.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleotides and has been a target for anticancer drugs for many years. researchgate.net Several 2-substituted-mercapto-quinazolin-4(3H)-one analogs have been reviewed as potent DHFR inhibitors, with some compounds proving to be 4-8 times more active than the reference drug methotrexate. nih.gov A separate study designed a series of quinazolinone analogs to mimic methotrexate, resulting in compounds with potent DHFR inhibitory activity (IC₅₀ values as low as 0.4 µM). drugbank.com

Thymidylate Synthase (TS): While direct inhibition of TS by quinazolinone analogs is less documented, structurally related heterocyclic compounds have shown potent dual inhibitory activity against both TS and DHFR. For example, a series of 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine antifolates were synthesized as dual TS and DHFR inhibitors, with one classical analogue showing IC₅₀ values of 40 nM and 20 nM against human TS and DHFR, respectively. nih.gov This suggests that the broader class of fused pyrimidines, which includes quinazolinones, is a promising scaffold for developing inhibitors of these enzymes.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibition is a therapeutic strategy primarily for type 2 diabetes, but some quinazolinone derivatives have been explored for this activity. A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives exhibited good DPP-4 inhibition, with IC₅₀ values ranging from 1.46 to 6.78 µM. nih.gov Other research has also identified novel quinazolinone compounds with strong DPP-4 inhibitory activity, comparable to the standard inhibitor sitagliptin. researchgate.net Spiro cyclohexane-1,2'-quinazoline derivatives have also been developed as highly potent DPP-4 inhibitors. nih.gov

Assessment of Anti-Inflammatory Properties

The quinazolinone nucleus is also associated with significant anti-inflammatory activity. mdpi.com Various 2,3-disubstituted quinazolin-4(3H)-one analogs have been synthesized and evaluated for their ability to reduce inflammation in preclinical models.

In one study, a series of newer quinazolinone analogs were screened for anti-inflammatory activity, with the most potent compound, a thiazolidinone-substituted quinazolinone, showing 32.5% edema inhibition in a rat paw edema model. nih.gov Another study synthesized 2,3-disubstituted quinazolin-4-(3H)ones and found that several compounds possessed significant anti-inflammatory potential in an in-vitro protein denaturation assay. researchgate.net Further in-vivo testing of selected compounds confirmed their significant anti-inflammatory properties in a carrageenan-induced paw edema model. researchgate.net

The anti-inflammatory effects of some 2-benzylamino-3-substituted quinazolin-4(3H)-ones were also investigated, with several compounds showing more potent activity than the reference drug diclofenac sodium. nih.gov Similarly, a study on novel quinazolinone derivatives found that compounds with 2-methyl and 2,4-dinitro substitutions on the aromatic ring at the 3-position were favorable for anti-inflammatory activity, with some showing over 80% reduction of volume in the paw edema model. fabad.org.tr

Modulation of Inflammatory Mediators (e.g., Prostaglandin E2)

The anti-inflammatory potential of quinazolinone analogs is partly attributed to their ability to modulate key inflammatory mediators. Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its synthesis is regulated by enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov Research has focused on mPGES-1 as a therapeutic target to develop safer anti-inflammatory drugs compared to traditional NSAIDs and selective COX-2 inhibitors. nih.gov

A series of 2-aryl substituted quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of mPGES-1. nih.gov Specific analogs demonstrated potencies with IC50 values of less than 10 nM in both recombinant human mPGES-1 enzyme and A549 cellular assays. nih.gov These compounds were also found to be potent in human whole blood assays, with IC50 values under 400 nM, effectively regulating PGE2 biosynthesis in clinically relevant inflammatory settings. nih.gov

Cyclooxygenase (COX-1/COX-2) Inhibitory Activity Studies

Another significant mechanism for the anti-inflammatory effects of quinazolinone analogs is the inhibition of cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis. Studies have evaluated various 2,3-disubstituted 4(3H)-quinazolinone derivatives for their ability to inhibit COX-1 and COX-2. researchgate.netnih.gov

Several analogs have shown potent and selective inhibition of COX-2, an enzyme isoform induced during inflammation. researchgate.netnih.gov For instance, certain 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone compounds demonstrated strong COX-2 inhibitory activity, with IC50 values comparable to the selective COX-2 inhibitor, celecoxib. researchgate.netnih.govresearchgate.net Molecular docking studies have further elucidated the structural requirements for this selective inhibition, showing favorable interactions within the COX-2 active site. researchgate.net

| Compound Series | Target | IC50 (μM) | Selectivity Index (SI) | Reference Drug | Reference Drug IC50 (μM) | Reference Drug SI |

|---|---|---|---|---|---|---|

| 2,3-disubstituted 4(3H)-quinazolinone (Compound 4) | COX-2 | 0.33 | >303.0 | Celecoxib | 0.30 | >333 |

| 2,3-disubstituted 4(3H)-quinazolinone (Compound 6) | COX-2 | 0.40 | >250.0 | Celecoxib | 0.30 | >333 |

| 2,3-disubstituted 4(3H)-quinazolinone (Compound 5) | COX-2 | 0.70-0.80 | >125–142 | Celecoxib | 0.30 | >333 |

| 2,3-disubstituted 4(3H)-quinazolinone (Compound 8) | COX-2 | 0.70-0.80 | >125–142 | Celecoxib | 0.30 | >333 |

| 2,3-disubstituted 4(3H)-quinazolinone (Compound 13) | COX-2 | 0.70-0.80 | >125–142 | Celecoxib | 0.30 | >333 |

Examination of Antimicrobial Efficacy

Quinazolinone derivatives have been extensively investigated for their broad-spectrum antimicrobial properties, showing activity against a variety of bacterial and fungal pathogens. nih.goveco-vector.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Analogs of 4(3H)-quinazolinone have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. eco-vector.com The mechanism of action is thought to be similar to quinolone antibiotics, potentially involving the inhibition of bacterial DNA gyrase and topoisomerase type IV, leading to bacterial cell death. eco-vector.com

Studies have reported the activity of these compounds against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. eco-vector.combiomedpharmajournal.org In some evaluations, synthesized compounds showed mild antibacterial effects, with E. coli being the most sensitive Gram-negative bacterium. nih.gov Specific 2,4-disubstituted quinazoline (B50416) analogs have shown potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 µg/mL against a panel of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. nih.gov One promising compound displayed potent activity against all tested S. aureus strains, including those resistant to vancomycin and linezolid, with MIC values of ≤0.5 μg/mL. acs.org

| Compound Class | Bacterial Strain | Activity/MIC Value |

|---|---|---|

| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus | Active eco-vector.com |

| Quinazolin-4(3H)-one derivatives | Streptococcus pneumoniae | Active eco-vector.com |

| 2,3-disubstituted 4(3H)-quinazolinone | Escherichia coli | Most sensitive Gram-negative strain nih.gov |

| 2,4-disubstituted quinazolines | Gram-positive panel | 1 to 64 µg/mL nih.gov |

| Compound 27 (a 4(3H)-quinazolinone) | MRSA strains | ≤0.5 µg/mL acs.org |

Antifungal Activity Assessment

The antifungal potential of quinazolinone derivatives has been evaluated against several fungal species. Research indicates that these compounds can be promising as antifungal agents, in some cases showing higher efficacy against fungi than bacteria. nih.gov

New 2,3-disubstituted (3H)-quinazolinone derivatives have been tested against fungal strains including Candida albicans and Aspergillus niger. biomedpharmajournal.orgnih.gov In one study, all tested strains of fungi were sensitive to the synthesized compounds. nih.gov Novel pyrazol-quinazolinone compounds have also shown significant antifungal activity against various phytopathogenic fungi. mdpi.com For example, one such compound exhibited a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com

| Compound Class | Fungal Strain | Observed Activity |

|---|---|---|

| Quinazolinone derivatives | Candida albicans | Active biomedpharmajournal.org |

| Quinazolinone derivatives | Aspergillus niger | Active biomedpharmajournal.org |

| 2,3-disubstituted 4(3H)-quinazolinone | Candida albicans, Aspergillus niger, Aspergillus flavus | High antifungal effects nih.gov |

| Pyrazol-quinazolinone (Compound 2c) | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L mdpi.com |

Antiviral Activity Against Specific Viral Strains

The antiviral properties of quinazolinone analogs have been explored, revealing activity against plant and human viruses.

Tobacco Mosaic Virus (TMV): A series of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives were synthesized and found to possess moderate to good antiviral activity against TMV. mdpi.com Certain compounds with a 4-CF3 substituent showed curative rates of 54-55% against TMV at a concentration of 500 µg/mL, which was comparable to the reference agent Ningnanmycin. mdpi.com

Zika Virus (ZIKV) and Dengue Virus (DENV): Phenotypic screening identified 2,3,6-trisubstituted quinazolinone compounds as novel and potent inhibitors of ZIKV and DENV replication. nih.govnih.govresearchgate.net These viruses are significant human pathogens transmitted by mosquitoes. nih.gov Further synthesis and testing of analogs showed that the most potent compounds exhibited broad activity against both ZIKV and DENV, with half-maximal effective concentration (EC50) values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.govnih.gov One compound inhibited ZIKV replication by over 99.9% at a 10 μM concentration. nih.gov

| Compound Class | Viral Strain | Observed Activity |

|---|---|---|

| 2-aryl/methyl-3-(benzalamino)-4(3H)-quinazolinone (Compound III-31) | Tobacco Mosaic Virus (TMV) | 55% curative rate at 500 µg/mL mdpi.com |

| 2,3,6-trisubstituted quinazolinones (Compounds 22, 27, 47) | Zika Virus (ZIKV) | EC50 as low as 86 nM nih.govnih.gov |

| 2,3,6-trisubstituted quinazolinones (Compounds 22, 27, 47) | Dengue Virus (DENV) | EC50 as low as 86 nM nih.govnih.gov |

Investigations of Other Pharmacological Potentials

Beyond anti-inflammatory and antimicrobial applications, the versatile quinazolinone scaffold has been explored for a range of other therapeutic uses.

Anticonvulsant Activity: Quinazolin-4(3H)-ones are known to possess potent central nervous system activities. semanticscholar.org 2-Methyl-3-O-tolyl 4(3H)-quinazolinone (methaqualone) is a well-known example with anticonvulsant properties. semanticscholar.org Newer series of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives have been synthesized and evaluated, with some compounds showing high anticonvulsant activity in preclinical models of seizures with relatively low neurotoxicity. semanticscholar.org

Anticancer/Antiproliferative Activity: Numerous quinazolinone derivatives have been investigated for their potential as anticancer agents. nih.govmdpi.com They have been shown to induce apoptosis in cancer cells and inhibit key enzymes involved in cell growth, such as tyrosine kinases. mdpi.com Novel 2,3-disubstituted-4-(3H) quinazolinone derivatives have been reported as antitumor agents, with some showing GI50 (half maximal growth inhibition) values in the micromolar range. cbijournal.com Additionally, certain quinazolinone-thiazole hybrids have demonstrated significant cytotoxic effects against cancer cell lines. nih.gov

Carbonic Anhydrase Inhibition: Novel series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Several compounds showed potent and selective inhibitory activity against hCA IX and hCA XII, which are considered antitumor targets, with inhibition constants (Ki) in the low nanomolar range. nih.gov

Analgesic Activity in Preclinical Models

The analgesic potential of quinazolinone derivatives has been investigated in several preclinical models, with many analogs demonstrating significant pain-relieving effects. nih.govnih.gov These studies often utilize models such as the acetic acid-induced writhing test and the hot plate test to assess both peripheral and central analgesic activities. jneonatalsurg.comjneonatalsurg.com

Certain 2-methyl-3-substituted quinazolin-4-(3H)-ones have exhibited more potent analgesic activity than the standard drug, diclofenac sodium. nih.gov For instance, in one study, a series of novel 2-methyl-3-substituted quinazolin-4-(3H)-ones were synthesized and evaluated for their analgesic properties. The results indicated that several of these compounds showed significant activity. nih.gov Another study on 2-phenyl quinazolinone derivatives also reported potent analgesic effects, with some compounds showing activity greater than that of indomethacin and diclofenac sodium. mdpi.com The modification of the quinazolinone structure, such as the introduction of different substituents at the 2 and 3 positions, has been shown to significantly influence the analgesic efficacy. mdpi.com

Table 1: Analgesic Activity of Selected Quinazolinone Analogs

| Compound | Test Model | Result | Reference |

|---|---|---|---|

| 2-Methyl-3-substituted quinazolin-4-(3H)-one (VA2) | Acetic acid-induced writhing | More potent than diclofenac sodium | nih.gov |

| 2-Methyl-3-substituted quinazolin-4-(3H)-one (VA3) | Acetic acid-induced writhing | More potent than diclofenac sodium | nih.gov |

| 2-Methyl-3-substituted quinazolin-4-(3H)-one (VA4) | Acetic acid-induced writhing | More potent than diclofenac sodium | nih.gov |

| 2-Phenyl quinazolinone derivative | Acetic acid-induced writhing | 58 ± 0.45% inhibition | mdpi.com |

| Thiourea-substituted 2-methyl quinazolinone | Acetic acid-induced writhing | 65 ± 0.79% inhibition | mdpi.com |

Research findings suggest that the analgesic action of these compounds may be mediated through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade. jneonatalsurg.com

Anticonvulsant Activity Studies

The structural resemblance of some quinazolinone derivatives to methaqualone, a known sedative-hypnotic with anticonvulsant properties, has prompted investigations into their potential as antiepileptic agents. mdpi.commdma.ch Various preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models, are commonly employed to screen for anticonvulsant activity. mdpi.comijpscr.info

Studies on 2,3-disubstituted quinazolin-4(3H)-one derivatives have revealed promising anticonvulsant profiles. mdpi.com For example, certain 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones have demonstrated good protection against both MES and scMet-induced seizures with relatively low neurotoxicity in mice. mdma.ch The nature of the substituents at the 2 and 3 positions of the quinazolinone ring has been identified as a critical determinant of anticonvulsant potency. mdpi.com Structure-activity relationship (SAR) studies have indicated that the presence of a quinazolin-4(3H)-one moiety as a hydrophobic domain, an electron donor atom at N1, and a carbonyl group for hydrogen bonding are crucial for binding to the GABA-A receptor, a key target for many anticonvulsant drugs. mdpi.com

Table 2: Anticonvulsant Activity of Selected Quinazolinone Analogs

| Compound | Test Model | Result | Reference |

|---|---|---|---|

| 2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-tolyl-4(3H)-quinazolinone | MES-induced seizures | Good protection | mdma.ch |

| 2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-chlorophenyl-4(3H)-quinazolinone | scMet-induced seizures | Good protection | mdma.ch |

| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one | Pentylenetetrazole-induced seizures | Moderate to significant activity | nih.gov |

| (E)-3-(5-((phenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one | MES-induced seizures | Protection at 30 mg/kg | ijpscr.info |

Some newly synthesized quinazolinone analogues have shown 100% protection against PTZ-induced clonic convulsions. nih.gov

In Vitro Antioxidant Activity

The antioxidant potential of quinazolinone analogs has been explored through various in vitro assays that measure their ability to scavenge free radicals. nih.govnih.gov Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov

Research has shown that the antioxidant activity of 2-substituted quinazolin-4(3H)-ones is significantly influenced by the nature and position of the substituents on the phenyl ring at the 2-position. nih.govresearchgate.net The presence of hydroxyl groups, particularly in the ortho or para positions, has been found to be crucial for potent antioxidant activity. nih.govresearchgate.net For instance, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one has been identified as a potent antioxidant with promising metal-chelating properties. researchgate.net The introduction of an ethylene linker between the quinazolinone ring and a phenolic substituent can also lead to increased antioxidant activity. nih.govresearchgate.net

Table 3: In Vitro Antioxidant Activity of Selected Quinazolinone Analogs

| Compound | Assay | Result (IC50) | Reference |

|---|---|---|---|

| 2-Aryl-4(3H)-quinazolinone derivative (Compound 5) | DPPH radical scavenging | Potent activity | researchgate.net |

| 2-Aryl-4(3H)-quinazolinone derivative (Compound 6) | DPPH radical scavenging | Potent activity | researchgate.net |

| 2-Aryl-4(3H)-quinazolinone derivative (Compound 14) | DPPH radical scavenging | Potent activity | researchgate.net |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | ABTS radical scavenging | More sensitive than DPPH | nih.gov |

| Polyphenolic derivative of quinazolin-4(3H)-one | DPPH radical scavenging | Good antiradical activity | nih.gov |

The ability of these compounds to donate a hydrogen atom to free radicals is a key mechanism behind their antioxidant action. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Pharmacophoric Features for Biological Activity

SAR studies have revealed that the biological profile of quinazolinone derivatives can be significantly altered by modifying substituents at various positions on the heterocyclic ring system. nih.gov The nature, size, and electronic properties of these substituents play a crucial role in the molecule's interaction with its biological target. nih.gov Key positions that have been extensively studied include the C-2, N-3, and the fused benzene (B151609) ring. nih.govnih.govresearchgate.net

The substituent at the C-2 position of the quinazolinone ring is a critical determinant of its pharmacological activity. nih.govresearchgate.net Research has shown that introducing a variety of moieties at this position can lead to compounds with diverse biological actions, including anticancer and antimicrobial effects.

For instance, the introduction of groups such as hydrazine (B178648), its derivatives, or urea (B33335) derivatives at the C-2 position has been explored to gauge the potential for Epidermal Growth Factor Receptor (EGFR) inhibition. nih.govresearchgate.net In the pursuit of anticancer agents, studies on 2-aryl-substituted quinazolines have demonstrated moderate antiproliferative potency against a range of cancer cell lines. nih.govmdpi.com The nature of the aryl group itself is significant; a phenyl-substituted analog was identified as the most potent inhibitor in one study, highlighting that a methoxy (B1213986) phenyl substitution, combined with a dimethylaminoacetamido side chain, markedly boosts cytotoxic activity. nih.gov

In the context of antimicrobial activity, the presence of a methyl or thiol group at the C-2 position has been identified as essential. nih.gov Furthermore, the combination of a substituted aromatic ring at this position is also considered crucial for effective antimicrobial action. nih.gov The versatility of the C-2 position allows for the incorporation of diverse chemical fragments, enabling the fine-tuning of the molecule's properties to achieve desired biological outcomes.

| Substituent at C-2 | Observed Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Hydrazine/Hydrazine Derivatives | Anticancer (EGFR Inhibition) | Investigated for potential to inhibit EGFR; absence of substitution on the hydrazine moiety can reduce steric hindrance and improve activity. | nih.govresearchgate.net |

| Substituted Phenyl | Antiproliferative/Cytotoxic | 2-aryl-substituted quinazolines show moderate antiproliferative potency. A 2-methoxyphenyl substitution displayed a remarkable profile against tested cell lines. | nih.gov |

| Methyl or Thiol Group | Antimicrobial | Considered essential for antimicrobial activities. | nih.gov |

| Naphthyl Group | Antiproliferative/Cytotoxic | The presence of a naphthyl group at C-2 was found to be unfavorable for cytotoxic activity compared to phenyl substitution. | nih.gov |

The N-3 position of the quinazolinone core is another key site for chemical modification that profoundly influences biological response and selectivity. researchgate.net Substituents at this position can dictate the molecule's orientation and binding affinity within the target's active site.

Studies have suggested that introducing bulky substituents at the N-3 position could effectively target the hinge region of protein kinases, leading to a more stable and favorable binding interaction. nih.govresearchgate.net This strategy is particularly relevant for the design of kinase inhibitors. The incorporation of different heterocyclic moieties at the N-3 position has also been shown to enhance biological activity. nih.gov Specifically, N-3 substitution with a five-membered heterocycle is regarded as a promising scaffold for developing bioactive molecules. researchgate.net

| Substituent at N-3 | Observed Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Bulky Groups | Anticancer (Kinase Inhibition) | Expected to target the hinge binding region of kinases for more stable positioning. | nih.govresearchgate.net |

| Five-membered Heterocycle | General Bioactivity | Considered a promising scaffold for developing various bioactive molecules. | researchgate.net |

| Substituted Phenyl Ring | Antimicrobial, Anticancer | Essential for antimicrobial activity. Electronegative groups (F > Cl) on the phenyl ring are favorable for cytotoxic effects. | nih.govnih.gov |

| Substituted Benzalamino Group | Anticancer | Derivatives with this substitution were screened for anticancer activity. | researchgate.net |

In a study focusing on 3-substituted phenyl quinazolinones, the electronic nature of the substituents on this phenyl ring was found to be a key factor for anticancer activity. nih.gov The research indicated that the presence of an electronegative group, in the order of fluorine being more favorable than chlorine, enhanced the cytotoxic potential of the compounds. nih.gov This suggests that the electronic profile of the phenyl ring directly influences the molecule's interaction with its biological target.

Similarly, for 2-aryl-substituted quinazolinones, the substitution on the phenyl ring is crucial. One investigation revealed that a 2-methoxyphenyl substituted analog was the most potent cytotoxic agent among the tested compounds. nih.gov The demethylation of this methoxy group to a hydroxyl group, however, led to a significant reduction in antiproliferative activity, underscoring the importance of this specific substitution for maintaining potency. nih.gov These findings illustrate that even subtle changes to the phenyl ring can have a dramatic impact on the biological activity of the parent quinazolinone molecule.

| Position of Phenyl Ring | Substitution on Phenyl Ring | Observed Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| N-3 | Electronegative Groups (e.g., F, Cl) | Anticancer (Cytotoxic) | The presence of electronegative groups is favorable for activity, with the effect being F > Cl. | nih.gov |

| C-2 | Methoxy Group | Antiproliferative/Cytotoxic | A methoxy phenyl substitution significantly enhances cytotoxic activity. | nih.gov |

| C-2 | Hydroxy Group | Antiproliferative/Cytotoxic | Demethylation of the methoxy group to a hydroxyl analog significantly reduces activity. | nih.gov |

| N/A | Unsubstituted | Anticancer (Cytotoxic) | In some series, the unsubstituted phenyl derivative showed lower activity compared to those with electronegative groups. | nih.gov |

Computational Approaches in SAR Analysis

In addition to traditional synthesis and biological testing, computational methods have become indispensable tools in modern drug discovery for analyzing SAR. These in silico techniques allow for the prediction of biological activity and the rational design of new compounds with improved properties, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov By identifying the key structural, physical, or chemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed, unsynthesized molecules. tandfonline.comrsc.org

This approach has been widely applied to quinazolinone derivatives to guide the development of agents with various therapeutic effects. For example, 2D and 3D-QSAR models have been successfully constructed to predict the anti-inflammatory, anticancer, and acetylcholinesterase inhibitory activities of novel quinazolinones. rsc.orgnih.govtandfonline.com The process typically involves:

Building a dataset of quinazolinone analogs with experimentally determined biological activities. nih.gov

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods to develop a mathematical equation that links the descriptors to the activity. nih.gov

Validating the model to ensure its robustness and predictive power. researchgate.net

A well-validated QSAR model serves as a powerful tool for virtually screening new molecular designs and prioritizing the synthesis of compounds with the highest predicted activity. youtube.com

Pharmacophore modeling is another powerful ligand-based drug design technique used to understand the essential structural requirements for a molecule to be biologically active. tandfonline.com A pharmacophore represents the three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to interact optimally with a specific biological target. tandfonline.comresearchgate.net

This method has been instrumental in designing novel quinazolinone derivatives. For instance, pharmacophore models have been generated for quinazolinone-based anti-inflammatory agents and acetylcholinesterase inhibitors. nih.govtandfonline.comnih.gov These models are developed by aligning a set of active molecules and identifying their common chemical features. The resulting pharmacophore hypothesis then serves as a 3D query or filter for screening large compound databases to identify new molecules that match the required features and are therefore likely to be active. tandfonline.comnih.gov

In conjunction with 3D-QSAR, pharmacophore modeling provides deep structural insights and guides the rational modification of the quinazolinone scaffold to enhance its biological activity and selectivity. nih.gov This synergy between computational modeling and synthetic chemistry accelerates the discovery of new and more effective therapeutic agents.

Principles of Rational Design for Novel Quinazolinone Analogs with Enhanced Efficacy or Selectivity

The rational design of new quinazolinone analogs is a systematic process that leverages an understanding of how chemical structure correlates with biological activity. The goal is to modify a lead compound, such as 2-ethyl-3-methyl-4(3H)-quinazolinone, to optimize its interaction with a specific biological target, thereby enhancing its therapeutic properties while minimizing undesirable effects. Key strategies include bioisosteric replacement, scaffold hopping, molecular hybridization, and structure-based design.

Target-Specific Modifications:

A primary principle in rational design is the modification of the quinazolinone scaffold to achieve specific interactions with a biological target. For instance, in the development of kinase inhibitors, the quinazoline (B50416) core is often positioned to interact with the hinge region of the kinase's ATP-binding site through hydrogen bonds. researchgate.net The substituents at various positions are then optimized to occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity. researchgate.net

Key Positions for Substitution:

SAR studies have consistently shown that the biological activity of quinazolinone derivatives can be finely tuned by introducing various substituents at positions 2, 3, 6, and 7 of the quinazolinone ring system. nih.govresearchgate.net

Position 2: The ethyl group in the parent compound can be replaced with other alkyl, aryl, or heterocyclic moieties to modulate activity. The presence of a methyl or thiol group at this position has been noted as being essential for certain antimicrobial activities. nih.gov For example, in a series of antibacterial quinazolinones, modifications at this position significantly influenced their minimum inhibitory concentration (MIC) against Staphylococcus aureus. researchgate.netacs.org

Position 3: The methyl group at this position is a critical site for modification. Replacing it with larger substituted aromatic rings or other functional groups can drastically alter the compound's pharmacological profile. nih.gov For anticancer activity targeting VEGFR-2, attaching groups like substituted phenyl-urea moieties at position 3 has proven to be a successful strategy. dovepress.com The nature and position of substituents on this appended phenyl ring further influence the inhibitory potency.

Positions 6 and 7: The benzene ring portion of the quinazolinone nucleus is another key area for modification. The introduction of halogen atoms (e.g., chlorine, bromine) or electron-withdrawing groups at positions 6, 7, or 8 can enhance activities such as antimicrobial or anticancer efficacy. nih.govdovepress.com For instance, studies on VEGFR-2 inhibitors showed that 7-chloro analogs generally exhibited better cytotoxic effects than their unsubstituted counterparts. dovepress.com

Design Strategies:

Molecular Hybridization: This strategy involves combining the quinazolinone scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. researchgate.netnih.govnih.gov Examples include hybrids of quinazolinone with oxindoles, pyrazoles, or Schiff's bases to develop potent anticancer or antimicrobial agents. researchgate.netnih.govnih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be employed. This allows for the in silico screening of virtual libraries of quinazolinone analogs to predict their binding affinity and orientation within the target's active site. nih.govnih.gov This approach guided the discovery of 4(3H)-quinazolinones as inhibitors of penicillin-binding protein 2a (PBP2a) in MRSA. acs.orgnih.gov

Scaffold Hopping: In some cases, the core quinazolinone structure itself can be replaced by a different scaffold that maintains the key pharmacophoric features required for biological activity. This can lead to the discovery of novel chemical classes with improved properties. dovepress.com

The following tables present data from various research findings, illustrating the principles of rational design for quinazolinone analogs.

Table 1: SAR of Quinazolinone Analogs as VEGFR-2 Inhibitors This table shows how substitutions on the quinazolinone ring affect the half-maximal inhibitory concentration (IC₅₀) against the HCT-116 cancer cell line.

| Compound | Substitution at C7 | Substitution at C3 (via urea linkage) | IC₅₀ vs. HCT-116 (µM) |

| 5d | H | 4-chlorophenyl | 6.09 |

| 5h | H | 4-bromophenyl | 5.89 |

| 5j | Cl | 4-methoxyphenyl | 9.51 |

| 5k | Cl | 4-chlorophenyl | 23.43 |

| 5l | Cl | 4-bromophenyl | 28.64 |

| 5p | Cl | 4-chlorobenzyl | 8.32 |

| Sorafenib (Reference) | N/A | N/A | 5.47 |

| Data sourced from a study on quinazolin-4(3H)-ones bearing urea functionality. dovepress.com |

Table 2: SAR of Pyrazolo[1,5-c]quinazolinone Analogs as Anticancer Agents This table demonstrates the antiproliferative activity of rationally designed quinazolinone-based hybrid compounds against the A549 non-small cell lung cancer cell line.

| Compound | R¹ Substitution | R² Substitution | IC₅₀ vs. A549 (µM) |

| 4i | 4-Fluorophenyl | Ethyl | 17.0 |

| 4m | 4-Chlorophenyl | Ethyl | 14.2 |

| 4n | 4-Bromophenyl | Ethyl | 18.1 |

| Data sourced from a study on the design of pyrazolo-[1,5-c]quinazolinone derivatives. nih.gov |

These examples underscore that the rational design of quinazolinone analogs is a multifactorial process. It requires a deep understanding of SAR, the specific topology of the target's binding site, and the application of modern chemical synthesis and computational strategies to create molecules with enhanced potency and selectivity. researchgate.netbbau.ac.in

Mechanistic Investigations and Molecular Interactions of Quinazolinone Analogs

Identification of Putative Biological Targets for 2-ethyl-3-methyl-4(3H)-quinazolinone Analogs

Quinazolinone scaffolds are recognized for their ability to interact with a diverse array of biological targets, a characteristic that underpins their broad spectrum of pharmacological activities. tandfonline.com While the specific targets of this compound are not extensively elucidated in dedicated studies, the broader family of quinazolinone analogs has been shown to interact with several key proteins implicated in various disease pathologies.

Putative biological targets for quinazolinone analogs include:

Protein Kinases: This is one of the most prominent classes of targets for quinazolinone derivatives. They have been shown to inhibit various tyrosine kinases that are crucial for cell signaling pathways involved in cell proliferation, differentiation, and survival. mdpi.com Overexpression or mutation of these kinases is a hallmark of many cancers. nih.gov Specific kinases targeted by quinazolinone analogs include:

Epidermal Growth Factor Receptor (EGFR) nih.govnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.govnih.gov

Human Epidermal Growth Factor Receptor 2 (HER2) nih.gov

Cyclin-Dependent Kinase 2 (CDK2) nih.gov

Platelet-Derived Growth Factor Receptor (PDGFR-β) nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids. Its inhibition can halt cell proliferation, making it a key target for anticancer therapies. nih.gov

Tubulin: Some quinazoline (B50416) derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis, highlighting another avenue for their anticancer effects. mdpi.com

Penicillin-Binding Proteins (PBPs): Certain 4(3H)-quinazolinone derivatives have demonstrated antibacterial activity by targeting PBPs, which are essential enzymes in bacterial cell wall synthesis. acs.org

Carbonic Anhydrases (CAs): Various isoforms of human carbonic anhydrase, such as hCA I, II, IX, and XII, have been identified as targets for quinazolinone-based inhibitors. nih.gov

Bromodomain and Extra-Terminal Domain (BET) Proteins: These proteins are epigenetic readers that play a role in transcriptional regulation and are considered targets in cancer and inflammation. google.com

The diverse targeting capabilities of the quinazolinone scaffold underscore its potential as a versatile platform for drug discovery.

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as a quinazolinone analog, and its protein target at the molecular level.

Prediction of Binding Affinities and Preferred Binding Modes

Molecular docking studies have been extensively used to predict how quinazolinone analogs bind to the active sites of their target proteins and to estimate their binding affinities. These studies provide valuable insights into the structure-activity relationships (SAR) of these compounds.

For instance, docking studies of quinazolin-4(3H)-one derivatives with various protein kinases have revealed that these compounds can act as either ATP-competitive or non-competitive inhibitors. nih.gov In the case of CDK2, a quinazolin-4(3H)-one derivative was predicted to be an ATP non-competitive type-II inhibitor, while for EGFR, it was predicted to be an ATP-competitive type-I inhibitor. nih.gov

The binding modes of these analogs are often characterized by the insertion of the quinazolinone core into a hydrophobic pocket of the enzyme's active site. nih.gov The substituents on the quinazolinone ring play a crucial role in determining the binding affinity and selectivity by forming specific interactions with the surrounding amino acid residues.

The following table summarizes the predicted binding affinities of selected quinazolinone analogs against various targets from different studies.

| Compound/Analog | Target Protein | Predicted Binding Affinity (Docking Score/IC₅₀) | Reference |

| Quinazolin-4(3H)-one derivative 2i | CDK2 | IC₅₀ = 0.173 ± 0.012 µM | nih.gov |

| Quinazolin-4(3H)-one derivative 3i | HER2 | IC₅₀ = 0.079 ± 0.015 µM | nih.gov |

| Quinazolin-4(3H)-one derivative 2i | EGFR | IC₅₀ = 0.097 ± 0.019 µM | nih.gov |

| 3-methyl-quinazolinone derivative 5k | EGFRwt-TK | IC₅₀ = 10 nM | nih.gov |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one 3m | S. aureus | MIC = 1.95 µg/mL | nih.gov |

Analysis of Non-covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions) within Binding Pockets

The stability of the ligand-target complex is governed by a network of non-covalent interactions. Molecular docking studies provide a detailed map of these interactions, which is critical for optimizing the design of more effective inhibitors.

Key non-covalent interactions observed for quinazolinone analogs include:

Hydrogen Bonding: This is a crucial interaction for the binding of many quinazolinone derivatives. For example, docking studies of a 3-methyl-quinazolinone derivative with EGFR revealed the formation of stable hydrogen bonds with the amino acid residues R817 and T830. nih.gov In another study, a quinazolin-4(3H)-one analog formed hydrogen bonds with Met801 and Leu800 in the active site of HER2 kinase. nih.gov

π-π Stacking: The aromatic nature of the quinazolinone ring system facilitates π-π stacking interactions with aromatic amino acid residues such as histidine, tyrosine, and phenylalanine within the binding pocket. For instance, a π-pi stacked interaction with His84 was observed for a quinazolin-4(3H)-one derivative docked into CDK2. nih.gov

Cation-π Interactions: In some cases, cation-π interactions between the quinazolinone ring and positively charged amino acid residues like lysine (B10760008) can also play a role in stabilizing the complex. A cation-π interaction with K721 was predicted for a 3-methyl-quinazolinone derivative in the EGFR active site. nih.gov

The table below provides examples of specific non-covalent interactions identified in molecular docking studies of quinazolinone analogs.

| Quinazolinone Analog | Target Protein | Key Interacting Residues and Interaction Type | Reference |

| Quinazolin-4(3H)-one derivative 2i | CDK2 | H-bond: Asp86; π-π stacking: His84; π-alkyl: Ala31, Ile10, Gly11, Leu134 | nih.gov |

| Quinazolin-4(3H)-one derivative 2i | HER2 | H-bond: Met801, Leu800; Alkyl/π-alkyl: Leu726, Leu852, Ala751, Val734, Lys753, Arg849 | nih.gov |

| Quinazolin-4(3H)-one derivative 2i | EGFR | H-bond: Met793, Thr790; van der Waals: Gln791, Ala743, Leu788, Arg841, Asp855; Alkyl/π-alkyl: Val726, Ala722, Arg841, Leu844, Ala743, Met793; π-cation: Lys745 | nih.gov |

| 3-methyl-quinazolinone derivative 5k | EGFRwt-TK | H-bond: R817, T830; Cation-π: K721 | nih.gov |

In Vitro Enzyme Inhibition Assays and Kinetic Characterization

To validate the predictions from molecular docking studies and to quantify the inhibitory potency of quinazolinone analogs, in vitro enzyme inhibition assays are performed. These assays measure the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (IC₅₀).

A number of studies have reported the potent enzyme inhibitory activity of various quinazolinone derivatives against different kinases. For example, certain quinazolin-4(3H)-one analogs have demonstrated strong inhibitory activity against CDK2, HER2, and EGFR with IC₅₀ values in the nanomolar range. nih.gov One particular derivative, 2i, showed an IC₅₀ of 0.173 µM against CDK2, which was comparable to the standard drug imatinib. nih.gov

Kinetic studies are also performed to understand the mechanism of enzyme inhibition. These studies can determine whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. For instance, molecular docking analysis suggested that some quinazolin-4(3H)-one derivatives act as ATP non-competitive type-II inhibitors against CDK2 kinase, while acting as ATP competitive type-I inhibitors against EGFR kinase. nih.gov

The following table presents a summary of in vitro enzyme inhibition data for selected quinazolinone analogs.

| Compound/Analog | Target Enzyme | IC₅₀ Value | Reference |

| Quinazolin-4(3H)-one 2i | CDK2 | 0.173 ± 0.012 µM | nih.gov |

| Quinazolin-4(3H)-one 3i | CDK2 | 0.177 ± 0.032 µM | nih.gov |

| Quinazolin-4(3H)-one 3i | HER2 | 0.079 ± 0.015 µM | nih.gov |

| Quinazolin-4(3H)-one 2i | EGFR | 0.097 ± 0.019 µM | nih.gov |

| 3-methyl-quinazolinone 5k | EGFRwt-TK | 10 nM | nih.gov |

Cellular Pathway Modulation and Signal Transduction Studies

The biological effects of quinazolinone analogs at the cellular level are a direct consequence of their interaction with specific molecular targets. By inhibiting key enzymes in signaling pathways, these compounds can modulate cellular processes such as proliferation, apoptosis (programmed cell death), and cell cycle progression.

Studies have shown that certain 3-methyl-quinazolinone derivatives can induce apoptosis in cancer cells. For example, compound 5k was found to induce late apoptosis in A549 lung cancer cells at high concentrations. nih.gov This induction of apoptosis is a desirable characteristic for an anticancer agent.

Furthermore, these compounds can also affect the cell cycle. The same compound, 5k, was observed to arrest the cell cycle of A549 cells in the G2/M phase. nih.gov This cell cycle arrest prevents the cancer cells from dividing and proliferating.

The modulation of these cellular pathways is often linked to the inhibition of specific signal transduction pathways. The inhibition of EGFR by quinazolinone derivatives, for instance, can disrupt the downstream signaling cascades that promote tumor growth and survival. nih.gov

Computational Chemistry and Theoretical Studies on 2 Ethyl 3 Methyl 4 3h Quinazolinone and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab-initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 2-ethyl-3-methyl-4(3H)-quinazolinone. These methods allow for the detailed analysis of molecular geometries, electronic structures, and reactivity.

DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms in this compound and its derivatives. researchgate.netscispace.com These calculations provide optimized geometric parameters, including bond lengths and angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netscispace.comtandfonline.com For instance, a study on a similar quinazolinone derivative, 3-[2-(3,4-dimethoxyphenyl)-ethyl]-2-methyl-3H-quinazoline-4-one, utilized DFT to optimize its molecular geometry. tandfonline.com

Conformational analysis through methods like potential energy scans helps in understanding the rotational barriers and stable conformations of the molecule. tandfonline.com This is particularly important for understanding how the molecule might interact with biological targets.

The electronic structure is elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in determining the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap suggests higher reactivity. mdpi.commdpi.com For various quinazolinone derivatives, the HOMO is often located on the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting quinazolinone core. mdpi.com For example, in a series of 2-aryl/thienyl substituted quinazolin-4(3H)-ones, the HOMO and LUMO energy levels were found to be in the range of -5.20 to -5.80 eV and -1.65 to -2.25 eV, respectively, with energy gaps ranging from 3.20 to 4.05 eV. mdpi.com

Table 1: Frontier Molecular Orbital Energies of Selected Quinazolinone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one | -5.20 | -1.95 | 3.25 |

| 2-(4'-(carbazol-9-yl)[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one | -5.50 | -1.85 | 3.65 |

This table presents data for illustrative quinazolinone derivatives to showcase typical HOMO-LUMO energy ranges.